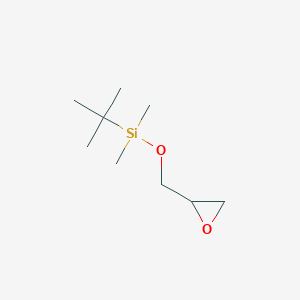

tert-Butyldimethylsilyl glycidyl ether

Description

Role of Epoxides as Versatile Building Blocks and Reactive Intermediates

Epoxides, also known as oxiranes, are three-membered cyclic ethers. numberanalytics.comlumenlearning.com Their structure contains a C-O-C bond angle of approximately 60°, a significant deviation from the ideal tetrahedral angle, which results in substantial ring strain (about 25 kcal/mol). This inherent strain makes epoxides highly reactive towards a variety of nucleophiles and some electrophiles. numberanalytics.com When the ring is opened via nucleophilic attack, the strain is relieved, providing a strong thermodynamic driving force for the reaction. lumenlearning.com

This reactivity makes epoxides exceptionally versatile intermediates and building blocks in organic synthesis. numberanalytics.comacs.org They can be readily converted into a wide array of other functional groups, including diols, amino alcohols, and ethers. The ring-opening reactions are often highly stereospecific and regioselective, allowing for precise control over the stereochemistry of the products. numberanalytics.com Epoxides are crucial intermediates in the synthesis of numerous natural products, pharmaceuticals, and other complex organic molecules. numberanalytics.commiamioh.edu

Position of tert-Butyldimethylsilyl Glycidyl (B131873) Ether within the Landscape of Functionalized Organosilicon Reagents and Chiral Synthons

Tert-butyldimethylsilyl glycidyl ether is an organosilicon compound that uniquely combines the features of both a silyl (B83357) ether protecting group and a reactive epoxide functionality within a single molecule. This dual nature positions it as a highly valuable reagent in modern organic synthesis. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for the primary alcohol of the glycidol (B123203) backbone, while the epoxide ring remains available for a variety of chemical transformations. chemimpex.com

Furthermore, this compound is often used as a chiral synthon, meaning it is an enantiomerically pure building block used to introduce a specific stereocenter into a target molecule. tcichemicals.com By using either the (R) or (S) enantiomer of the ether, chemists can construct complex, stereochemically defined molecules, which is particularly important in the synthesis of biologically active compounds and pharmaceuticals where specific stereoisomers are required for efficacy. chemimpex.comagexpharma.com Its utility is demonstrated in its application as a key intermediate for pharmaceutical ingredients and specialty chemicals. chemimpex.comnbinno.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANSSVVGZPNSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394090 | |

| Record name | tert-Butyldimethylsilyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78906-15-7 | |

| Record name | tert-Butyldimethylsilyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Tert Butyldimethylsilyl Glycidyl Ether

The most common method for synthesizing tert-butyldimethylsilyl glycidyl (B131873) ether is through the silylation of glycidol (B123203). Specifically, enantiopure forms like (S)-tert-butyldimethylsilyl glycidyl ether are prepared from (S)-glycidol. This reaction involves treating the alcohol functionality of glycidol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, and a solvent like dimethylformamide (DMF). organic-chemistry.org The conditions are kept mild to prevent the unwanted opening of the sensitive epoxide ring.

Another synthetic approach involves the hydrolytic kinetic resolution (HKR) of racemic glycidol using specific catalysts, such as a (salen)Co complex, followed by silylation of the resolved, enantiomerically enriched glycidol. sigmaaldrich.comsigmaaldrich.com For instance, stereoselective epoxidation of an allylic alcohol, followed by silylation, can also yield the desired product with controlled stereochemistry. A different industrial process describes the reaction of isobutylene (B52900) with a glycerol (B35011) α-monohalohydrin to produce a mixture of tert-butyl ethers, which is then treated with a dehydrohalogenating agent to form the glycidyl ether. google.com

Physical and Chemical Properties

The physical and chemical characteristics of tert-butyldimethylsilyl glycidyl (B131873) ether are dictated by its molecular structure, which includes a bulky, hydrophobic silyl (B83357) ether group and a polar, reactive epoxide ring.

| Property | Value |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol nbinno.com |

| Appearance | Colorless to Almost Colorless Clear Liquid tcichemicals.com |

| Boiling Point | 195-197 °C sigmaaldrich.com |

| Density | 0.890–0.901 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.531 sigmaaldrich.com |

| InChI Key | YANSSVVGZPNSKD-UHFFFAOYSA-N sigmaaldrich.com |

| CAS Number | 78906-15-7 nbinno.com |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the structure of tert-butyldimethylsilyl glycidyl (B131873) ether.

| Technique | Key Features |

| ¹H NMR | Signals around δ 0.1 ppm correspond to the Si(CH₃)₂ protons, while the epoxide protons typically appear in the δ 3.1–3.5 ppm region. |

| ¹³C NMR | Confirms the presence of carbon atoms in the tert-butyl group, the silyl (B83357) methyl groups, and the epoxide ring. |

| ²⁹Si NMR | A peak in the range of δ 15–20 ppm can verify the silyl ether linkage. |

| FT-IR | Characteristic peaks include a strong band around 1250 cm⁻¹ for Si-C stretching and a peak near 910 cm⁻¹ indicative of the epoxide ring. |

Stereochemical Aspects of Tert Butyldimethylsilyl Glycidyl Ether Chemistry

Importance of Enantiopurity in Asymmetric Synthesis

In the realm of asymmetric synthesis, the enantiopurity of starting materials and intermediates is paramount. The use of enantiomerically pure compounds like the individual stereoisomers of tert-butyldimethylsilyl glycidyl (B131873) ether is crucial for the synthesis of complex, biologically active molecules with a specific, desired three-dimensional architecture. Many pharmaceuticals, for instance, exhibit stereospecific interactions with biological targets such as enzymes and receptors. nih.govbiorxiv.org Consequently, only one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

The synthesis of β-adrenergic blockers (β-blockers) serves as a prime example of the importance of enantiopurity. nih.govresearchgate.netresearchgate.net For many of these drugs, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is significantly less active. nih.gov Therefore, the use of enantiopure glycidyl ether precursors is essential for the efficient and stereoselective synthesis of these drugs, avoiding the need for challenging and often costly chiral separations of the final product. researchgate.net The enantiopure forms of tert-butyldimethylsilyl glycidyl ether provide a reliable and versatile starting point for introducing the necessary chirality into the target molecule, ensuring the final product possesses the correct absolute stereochemistry for optimal biological activity.

Chiral Forms: (R)-(-)-tert-Butyldimethylsilyl Glycidyl Ether and (S)-(+)-tert-Butyldimethylsilyl Glycidyl Ether

This compound exists as a pair of enantiomers due to the chiral carbon atom at the C2 position of the oxirane ring. These enantiomers, (R)-(-)-tert-butyldimethylsilyl glycidyl ether and (S)-(+)-tert-butyldimethylsilyl glycidyl ether, are non-superimposable mirror images of each other and exhibit opposite optical rotations.

The synthesis of these enantiomerically pure forms often involves the use of kinetic resolution techniques. sigmaaldrich.com For instance, the hydrolytic kinetic resolution of racemic glycidol (B123203), followed by silylation, can provide access to the individual enantiomers. The table below summarizes some of the key properties of the (R) and (S) enantiomers of this compound.

| Property | (R)-(-)-tert-Butyldimethylsilyl Glycidyl Ether | (S)-(+)-tert-Butyldimethylsilyl Glycidyl Ether |

|---|---|---|

| CAS Number | 124150-87-4 | 123237-62-7 |

| Molecular Formula | C9H20O2Si | |

| Molecular Weight | 188.34 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Optical Rotation [α]D | -7.0° (neat) | +5.0 to +7.0° (neat) |

Stereochemical Control and Retention during Transformations

A significant advantage of using enantiopure this compound in synthesis is the ability to control and retain the stereochemistry at the chiral center during subsequent chemical transformations. The ring-opening of the epoxide is a common reaction, and the stereochemical outcome of this process is of utmost importance.

In many cases, the ring-opening of epoxides proceeds via an S\textsubscript{N}2 mechanism, which typically results in an inversion of configuration at the carbon atom being attacked by the nucleophile. youtube.comyoutube.com However, reactions involving chiral glycidyl ethers can be controlled to proceed with retention of configuration. This is often achieved through a phenomenon known as anchimeric assistance or neighboring group participation. kyoto-u.ac.jpdoubtnut.com In such cases, a nearby functional group within the molecule participates in the reaction, leading to a double inversion at the chiral center, which ultimately results in the net retention of the original stereochemistry. doubtnut.com

Preservation of Stereochemical Integrity during Polymerization and Derivatization

The preservation of stereochemical integrity is also a critical consideration during the polymerization and derivatization of this compound. The synthesis of stereoregular polymers, where the stereochemistry of the repeating units is well-defined, can lead to materials with unique and desirable properties. researchgate.netresearchgate.net

The ring-opening polymerization of racemic tert-butyl glycidyl ether can be performed using various catalytic systems. ehu.esresearchgate.netrsc.org When enantiomerically pure this compound is used as a monomer, the goal is often to produce an isotactic polymer, where all the chiral centers in the polymer backbone have the same configuration. This requires a polymerization process that proceeds with high stereospecificity, meaning that the stereochemistry of the monomer is faithfully transferred to the polymer chain.

Research into the stereoselective polymerization of glycidyl ethers has shown that certain catalyst systems can produce highly isotactic polymers. researchgate.netresearchgate.net For example, the use of chiral bimetallic cobalt complexes has been effective in the kinetic resolution polymerization of racemic epoxides, leading to enantioenriched polymers. researchgate.net Similarly, isoselective ring-opening polymerizations can produce a mixture of isotactic (R)- and (S)-poly(glycidyl ether) chains from a racemic monomer mixture. researchgate.netresearchgate.net While much of this research has focused on other glycidyl ethers, the principles are applicable to this compound. The ability to control the stereochemistry during polymerization opens up possibilities for creating novel materials with tailored thermal and mechanical properties. researchgate.netresearchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-Butyldimethylsilyl glycidyl (B131873) ether, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in confirming the successful installation of the tert-butyldimethylsilyl protecting group and the integrity of the glycidyl ether moiety. The spectrum displays characteristic signals that correspond to the different types of protons in the molecule.

The protons of the methyl groups on the silicon atom typically appear as a sharp singlet at approximately 0.1 ppm. The nine protons of the tert-butyl group also produce a singlet, usually found around 0.9 ppm. The protons of the epoxide ring and the adjacent methylene (B1212753) bridge present a more complex pattern in the range of 2.5 to 3.8 ppm. For instance, in one study, the signals for the epoxide protons were observed between δ 3.1–3.5 ppm. Periodic ¹H NMR analysis can also be used to detect hydrolysis of the silyl (B83357) ether, which would be indicated by the appearance of new signals, such as a peak for glycidol (B123203) at approximately 3.8 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for tert-Butyldimethylsilyl glycidyl ether

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₂ | ~0.1 |

| C(CH₃)₃ | ~0.9 |

| Epoxide & -CH₂O- | 2.5 - 3.8 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Side-Chain Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete structural map.

Key signals in the ¹³C NMR spectrum include those for the methyl carbons of the silyl group, which appear at negative chemical shifts (e.g., -5.31 ppm), and the carbons of the tert-butyl group, which resonate around 18.29 ppm (the quaternary carbon) and 25.86 ppm (the methyl carbons). rsc.org The carbons of the glycidyl moiety, including the oxirane ring and the methylene ether carbon, are typically observed in the range of 44 to 75 ppm. These assignments are crucial for confirming the connectivity of the backbone and side-chains of the molecule. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₂ | ~-5 |

| C (CH₃)₃ | ~18 |

| C(C H₃)₃ | ~26 |

| Epoxide & -CH₂O- | 44 - 75 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the precise connectivity within the molecule, researchers often turn to two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is used to trace the proton-proton networks within the glycidyl unit, confirming the adjacencies of the methylene and methine protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning which proton signal corresponds to which carbon signal in the glycidyl ether backbone and the TBDMS group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly valuable for establishing the connection between the silyl ether group and the glycidyl moiety by showing a correlation from the methylene protons of the glycidyl unit to the silicon-bearing carbon of the TBDMS group. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and detailed structural verification of this compound. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess when chiral versions of the compound are synthesized.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions involving this compound. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of pentane, toluene (B28343), and ethyl acetate), chemists can visualize the disappearance of starting materials and the appearance of the desired product. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For example, in a study involving the synthesis of a derivative, the product showed an Rf value of 0.82 in a 40:50:10 mixture of pentane, toluene, and ethyl acetate. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of volatile compounds like this compound and its derivatives. In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation pattern, which aids in identification.

TBDMS groups are frequently used as derivatizing agents to increase the volatility and thermal stability of polar analytes, such as amino acids or hydroxy fatty acids, for GC-MS analysis. researchgate.netnih.gov The resulting TBDMS derivatives are stable and often produce characteristic fragment ions in the mass spectrum, such as a prominent [M-57]⁺ ion corresponding to the loss of the tert-butyl group. nih.govnih.gov This methodology allows for sensitive and specific quantification of a wide range of compounds after derivatization. nih.govspringernature.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers, which is critical for compounds like this compound when used in stereospecific synthesis. sigmaaldrich.com The determination of enantiomeric purity is mandatory for chiral starting materials, as the biological or chemical activity of the final product often depends on a single enantiomer. sigmaaldrich.comiosrjournals.org

In the analysis of glycidyl ethers, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly employed. iosrjournals.org For instance, a method developed for the enantiomeric separation of a related compound, glycidyl butyrate, utilized a cellulose-based Chiralcel OD-H column. iosrjournals.org The separation is typically achieved under normal phase conditions, using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol. iosrjournals.org This approach allows for the effective quantification of the desired enantiomer and any chiral impurities. iosrjournals.org The selection of the appropriate CSP and mobile phase composition is critical to achieving optimal resolution and selectivity between the enantiomers. iosrjournals.org

Table 1: Illustrative Chiral HPLC Conditions for Glycidyl Ether Enantiomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H) | iosrjournals.org |

| Mobile Phase | n-Hexane / 2-Propanol mixture | iosrjournals.org |

| Detection | UV Detector | iosrjournals.org |

| Mode | Normal Phase | iosrjournals.org |

This table represents typical conditions used for separating glycidyl ether enantiomers and serves as a guide for developing a specific method for this compound.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for characterizing polymers. specificpolymers.comtosohbioscience.com It separates polymer molecules based on their size, or hydrodynamic volume, in solution. paint.orgnih.gov This method is essential for determining key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. specificpolymers.comnih.gov The molecular weight distribution significantly influences the physical and mechanical properties of the final polymer material. tosohbioscience.comlcms.cz

In the context of polymers derived from this compound, such as cyclic poly(tert-butyl glycidyl ether) [p(tBGE)], SEC is used to monitor the progress of polymerization and characterize the resulting products. ehu.es For example, the zwitterionic ring expansion polymerization of tBGE has been analyzed using SEC to confirm the formation of polymers and assess their molecular weight characteristics. ehu.es The analysis is typically performed using solvents like tetrahydrofuran (B95107) (THF) and calibrated with standards such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). specificpolymers.com

Table 2: SEC Analysis Data for Cyclic Poly(tert-butyl glycidyl ether) Synthesized with B(C₆F₅)₃ Catalyst

| Monomer:Initiator Ratio ([M]:[I]) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) | Source |

|---|---|---|---|---|

| 50:1 | 4800 | 7900 | 1.65 | ehu.es |

| 100:1 | 7500 | 11100 | 1.48 | ehu.es |

Data obtained from the polymerization of tBGE in toluene at 80°C for 24 hours. ehu.es Mn and PDI were determined by SEC with THF as the eluent and polystyrene standards for calibration.

Mass Spectrometry (MS) (e.g., MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds. For silyl ethers, electron ionization (EI) mass spectra are characterized by specific fragmentation patterns, such as the loss of a tert-butyl radical ([M-57]⁺), which is a common feature for tert-butyldimethylsilyl derivatives. nih.govresearchgate.net

For the detailed analysis of polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly valuable. wpmucdn.comrsc.org It is a soft ionization technique that causes minimal fragmentation, making it ideal for characterizing the molecular weight distribution of synthetic polymers. wpmucdn.comtuwien.at In MALDI-TOF MS analysis of polymers, the sample is co-crystallized with a matrix compound, and a cationizing agent (e.g., a sodium salt) is often added to facilitate the formation of polymer-ion adducts (e.g., [Polymer+Na]⁺). frontiersin.orgnih.gov

The MALDI-TOF MS spectrum of poly(tert-butyl glycidyl ether) confirms the repeating monomer unit and provides information about the end-groups of the polymer chains. ehu.es The mass of each peak in the distribution corresponds to the mass of the repeating monomer unit multiplied by the degree of polymerization, plus the mass of the end-groups and the cationizing agent. nih.gov This technique has been used to confirm the cyclic structure of p(tBGE) synthesized via zwitterionic polymerization. ehu.esresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of the epoxide ring is typically identified by bands in the fingerprint region. oregonstate.edu The ether linkage and the tert-butyldimethylsilyl group also give rise to distinct signals. oregonstate.edu

Key identifying features include the absence of a broad O-H stretching band (around 3200-3700 cm⁻¹) and the absence of a strong C=O stretching band (around 1650-1800 cm⁻¹). oregonstate.edu The C-O-C stretching of the ether and epoxide groups appears in the 1000-1300 cm⁻¹ region, while the Si-C stretching from the silyl group is observed around 1250 cm⁻¹. oregonstate.edu The asymmetric ring stretching of the epoxide ring is often found near 910 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

|---|---|---|

| ~2950-2850 | C-H stretching (alkyl) | oregonstate.edu |

| ~1250 | Si-C stretching (from Si-(CH₃)₂) | |

| ~1100 | C-O-C stretching (ether) | oregonstate.edu |

| ~910 | Epoxide ring (asymmetric stretch) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deeag.com It is widely used to investigate the thermal properties of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). eag.comresearchgate.net

The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition appears as a step-like change in the heat capacity on the DSC thermogram. azom.com For polymers synthesized from this compound, such as p(tBGE), DSC is used to determine their thermal characteristics. The analysis of cyclic p(tBGE) has revealed its glass transition temperature, providing insight into its physical state at different temperatures. ehu.es

Table 4: Glass Transition Temperature (Tg) of Cyclic Poly(tert-butyl glycidyl ether)

| Polymer Sample | Glass Transition Temperature (Tg) | Source |

|---|

The Tg was determined from the second heating scan in a DSC experiment. ehu.es

Q & A

Basic: What are the optimal methods for synthesizing tert-butyldimethylsilyl glycidyl ether with high enantiomeric purity?

Methodological Answer:

tert-Butyldimethylsilyl (TBDMS) glycidyl ether can be synthesized via stereoselective epoxidation of allylic alcohols followed by silylation. For enantiopure forms, chiral catalysts like Sharpless epoxidation systems or enzymatic resolution may be employed. Evidence from the synthesis of 13(R)-DHAHLA enantiomers highlights the use of TBDMS glycidyl ether as a chiral intermediate, where stereochemical control is achieved by retaining the configuration during silylation . Key steps include:

- Epoxidation: Use of VO(acac)₂ or Ti(OiPr)₄ with a chiral tartrate ligand.

- Silylation: Reaction with tert-butyldimethylsilyl chloride in the presence of imidazole to protect the glycidol oxygen.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Advanced: How can the stereochemical integrity of TBDMS glycidyl ether be preserved during polymerization or derivatization?

Methodological Answer:

The steric bulk of the TBDMS group inherently reduces racemization during reactions. However, in cationic ring-opening polymerizations (e.g., for polyethers), strict control of Lewis acid catalysts (e.g., BF₃·Et₂O) and low temperatures (−30°C) is critical. Studies on glycidyl ether-based polymers suggest that the silyl group’s stability under acidic conditions prevents epoxide ring reopening, preserving chirality . For example:

- Polymerization Protocol: Initiate with photoacid generators (e.g., diphenyliodonium hexafluorophosphate) under UV light to minimize thermal side reactions.

- Monitoring: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomeric excess (ee >98%) post-polymerization .

Basic: What analytical techniques are recommended for characterizing TBDMS glycidyl ether and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm silyl group integration (δ ~0.1 ppm for Si(CH₃)₂) and epoxide protons (δ 3.1–3.5 ppm). ²⁹Si NMR can verify silyl ether linkage (δ 15–20 ppm) .

- FT-IR: Peaks at ~1250 cm⁻¹ (Si-C stretching) and 910 cm⁻¹ (epoxide ring).

- Chiral Analysis: Chiral GC or HPLC with a β-cyclodextrin column to resolve enantiomers .

Advanced: How does the TBDMS group influence the reactivity of glycidyl ethers in nucleophilic ring-opening reactions compared to other silyl protecting groups?

Methodological Answer:

The TBDMS group’s steric hindrance slows nucleophilic attack on the epoxide compared to less bulky silyl groups (e.g., TMS). Kinetic studies show that TBDMS glycidyl ether requires stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures (50–60°C) for ring-opening. In contrast, tert-butyldiphenylsilyl (TBDPS) ethers exhibit even slower reactivity due to increased steric bulk . For example:

-

Reactivity Comparison:

Silyl Group Relative Rate (vs. TMS) Optimal Conditions TMS 1.0 RT, mild nucleophiles TBDMS 0.3 50°C, strong nucleophiles TBDPS 0.1 70°C, Lewis acid catalysts

Basic: What precautions are necessary for storing TBDMS glycidyl ether to prevent degradation?

Methodological Answer:

- Storage Conditions: Keep in anhydrous, airtight containers under inert gas (N₂/Ar) at −20°C. Exposure to moisture hydrolyzes the silyl ether, forming glycidol and tert-butyldimethylsilanol .

- Stability Testing: Periodic ¹H NMR analysis to detect hydrolysis products (e.g., glycidol δ 3.8 ppm).

Advanced: How can TBDMS glycidyl ether be used to synthesize branched polyether networks with controlled architecture?

Methodological Answer:

TBDMS glycidyl ether serves as a monofunctional monomer in copolymerizations with multitopic glycidyl ethers (e.g., glycerol glycidyl ether) to introduce branching. Methodology from polymer network studies includes:

- Copolymerization: Use cationic initiators (e.g., BF₃·Et₂O) at −30°C to control chain growth.

- Branching Density: Adjust the molar ratio of TBDMS glycidyl ether to trifunctional monomers (e.g., 1:10 for low branching).

- Post-Functionalization: Deprotect TBDMS groups with tetrabutylammonium fluoride (TBAF) to expose hydroxyl groups for crosslinking .

Basic: How can trace amounts of TBDMS glycidyl ether be quantified in complex reaction mixtures?

Methodological Answer:

- GC-FID: Capillary column (DB-5MS, 30 m × 0.25 mm) with splitless injection. Calibrate using internal standards (e.g., n-dodecane) .

- HPLC-UV: C18 column (4.6 × 250 mm), isocratic elution (acetonitrile/water 70:30), detect at 210 nm. Limit of detection (LOD): 0.1 ppm .

Advanced: What strategies mitigate epoxide ring-opening side reactions during TBDMS glycidyl ether functionalization?

Methodological Answer:

- Protecting Group Compatibility: Use orthogonal protecting groups (e.g., acetals for alcohols) to avoid nucleophilic interference.

- Low-Temperature Conditions: Perform reactions at −78°C with slow addition of nucleophiles (e.g., organozinc reagents).

- Catalyst Screening: Employ scandium triflate (Sc(OTf)₃) for regioselective ring-opening without silyl group cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.